Cas no 97270-96-7 (3-chloro-4-methoxy-N-(propan-2-yl)aniline)
3-chloro-4-methoxy-N-(propan-2-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 3-chloro-4-methoxy-N-(1-methylethyl)-
- 3-chloro-4-methoxy-N-(propan-2-yl)aniline
- DCLNDHRTEMSBPY-UHFFFAOYSA-N
- AKOS000229759
- SCHEMBL632150
- EN300-164222
- N-Isopropyl-3-chloro-4-methoxy-aniline
- 97270-96-7
-
- Inchi: 1S/C10H14ClNO/c1-7(2)12-8-4-5-10(13-3)9(11)6-8/h4-7,12H,1-3H3
- InChI Key: DCLNDHRTEMSBPY-UHFFFAOYSA-N
- SMILES: C1(NC(C)C)=CC=C(OC)C(Cl)=C1
Computed Properties
- Exact Mass: 199.0763918Da
- Monoisotopic Mass: 199.0763918Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 21.3Ų
3-chloro-4-methoxy-N-(propan-2-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-164222-0.05g |
3-chloro-4-methoxy-N-(propan-2-yl)aniline |
97270-96-7 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-164222-0.1g |
3-chloro-4-methoxy-N-(propan-2-yl)aniline |
97270-96-7 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-164222-0.25g |
3-chloro-4-methoxy-N-(propan-2-yl)aniline |
97270-96-7 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-164222-0.5g |
3-chloro-4-methoxy-N-(propan-2-yl)aniline |
97270-96-7 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-164222-1.0g |
3-chloro-4-methoxy-N-(propan-2-yl)aniline |
97270-96-7 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-164222-2.5g |
3-chloro-4-methoxy-N-(propan-2-yl)aniline |
97270-96-7 | 2.5g |
$1428.0 | 2023-06-08 | ||
| Enamine | EN300-164222-5.0g |
3-chloro-4-methoxy-N-(propan-2-yl)aniline |
97270-96-7 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-164222-10.0g |
3-chloro-4-methoxy-N-(propan-2-yl)aniline |
97270-96-7 | 10g |
$3131.0 | 2023-06-08 | ||
| Ambeed | A1053236-1g |
3-Chloro-4-methoxy-N-(propan-2-yl)aniline |
97270-96-7 | 95% | 1g |
$284.0 | 2025-04-14 | |
| Ambeed | A1053236-5g |
3-Chloro-4-methoxy-N-(propan-2-yl)aniline |
97270-96-7 | 95% | 5g |
$824.0 | 2025-04-14 |
3-chloro-4-methoxy-N-(propan-2-yl)aniline Suppliers
3-chloro-4-methoxy-N-(propan-2-yl)aniline Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 3-chloro-4-methoxy-N-(propan-2-yl)aniline
Professional Introduction to 3-chloro-4-methoxy-N-(propan-2-yl)aniline (CAS No. 97270-96-7)
3-chloro-4-methoxy-N-(propan-2-yl)aniline, with the CAS number 97270-96-7, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the class of aromatic amines and has garnered attention due to its versatile applications in the development of various bioactive molecules. The structural features of this molecule, particularly the presence of a chloro group at the third position and a methoxy group at the fourth position of the benzene ring, along with an N-(propan-2-yl) substituent, contribute to its unique chemical properties and reactivity.
The synthesis of 3-chloro-4-methoxy-N-(propan-2-yl)aniline involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The chloro and methoxy substituents enhance the electrophilic nature of the benzene ring, making it more susceptible to nucleophilic substitution reactions. Additionally, the N-(propan-2-yl) group introduces a secondary amine functionality, which can participate in further chemical modifications such as acylation or alkylation. These characteristics make it a valuable intermediate in the synthesis of more complex pharmaceuticals.
In recent years, there has been growing interest in exploring the pharmacological potential of derivatives of 3-chloro-4-methoxy-N-(propan-2-yl)aniline. Researchers have been investigating its role in developing novel therapeutic agents targeting various diseases. For instance, studies have shown that modifications to this core structure can lead to compounds with anti-inflammatory, antimicrobial, and even anticancer properties. The ability to functionalize different positions on the benzene ring allows for the creation of a diverse library of analogs, each with distinct biological activities.
One of the most compelling aspects of 3-chloro-4-methoxy-N-(propan-2-yl)aniline is its utility as a building block in medicinal chemistry. The chloro and methoxy groups serve as handles for further chemical transformations, enabling chemists to design molecules with specific biological targets. For example, researchers have utilized this compound to synthesize kinase inhibitors, which are crucial in treating cancers and other chronic diseases. The propan-2-yl group also provides a site for additional modifications, allowing for fine-tuning of physicochemical properties such as solubility and bioavailability.
The latest advancements in computational chemistry have further enhanced the understanding of how 3-chloro-4-methoxy-N-(propan-2-yl)aniline behaves in biological systems. Molecular modeling studies have revealed insights into its interactions with target proteins, providing valuable information for drug design. These computational approaches complement traditional experimental methods, allowing for more efficient development of novel therapeutics. By integrating both experimental and computational data, researchers can accelerate the discovery process and reduce costs associated with drug development.
In addition to its pharmaceutical applications, 3-chloro-4-methoxy-N-(propan-2-yl)aniline has found utility in other areas of chemistry. It serves as a precursor in the synthesis of dyes, pigments, and agrochemicals. The versatility of this compound underscores its importance in industrial chemistry as well as medicinal chemistry. Its ability to undergo various reactions makes it a preferred choice for chemists working on complex synthetic challenges.
The future prospects for 3-chloro-4-methoxy-N-(propan-2-yl)aniline are promising, with ongoing research aimed at uncovering new applications and improving synthetic methodologies. As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact specifically with disease-causing targets. This compound will undoubtedly remain a cornerstone in pharmaceutical research due to its unique structural features and reactivity profile.
In conclusion, 3-chloro-4-methoxy-N-(propan-2-yl)aniline (CAS No. 97270-96-7) is a multifaceted compound with significant implications in both academic research and industrial applications. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in drug discovery and development. With continued advancements in synthetic chemistry and computational methods, this compound is poised to play an even greater role in addressing global health challenges.
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